4-amino-N,N-diethyl-3-methoxybenzamide
Description
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
4-amino-N,N-diethyl-3-methoxybenzamide |
InChI |
InChI=1S/C12H18N2O2/c1-4-14(5-2)12(15)9-6-7-10(13)11(8-9)16-3/h6-8H,4-5,13H2,1-3H3 |
InChI Key |
LBGYMPJWDGBPAD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)N)OC |
Origin of Product |
United States |
Q & A
Q. What are the standard synthetic routes for 4-amino-N,N-diethyl-3-methoxybenzamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves coupling 3-methoxy-4-aminobenzoic acid derivatives with diethylamine under amidation conditions. Key steps include:
- Hydrolysis and coupling : Use sodium hydroxide in methanol to hydrolyze ester precursors, followed by acid-amine coupling with diethylamine (analogous to methods in ).
- Catalysis : Acetic acid can catalyze Schiff base formation in intermediate steps (as seen in ).
- Optimization : Control solvent polarity (e.g., ethanol or dichloromethane), temperature (25–60°C), and stoichiometric ratios of reagents (1:1.2 molar ratio of acid to amine). Monitor reactions via TLC or NMR to terminate at peak conversion.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) identify substituent patterns (e.g., methoxy at δ 3.8–4.0 ppm, diethylamide protons at δ 1.1–1.3 ppm).
- FTIR : Confirm amide C=O stretching (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]+ for C₁₂H₁₈N₂O₂: 245.1396).
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95%).
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Hazard Analysis : Conduct a risk assessment per ACS guidelines, focusing on mutagenicity (Ames II testing recommended; see for analogous compounds).
- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize exposure.
- Storage : Store in amber vials at 4°C under inert gas (N₂/Ar) to prevent oxidation.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Comparative Assays : Test analogs with systematic substitutions (e.g., methoxy → ethoxy, diethylamide → dimethylamide) under identical in vitro conditions (e.g., enzyme inhibition assays).
- Structural-Activity Relationship (SAR) Studies : Use X-ray crystallography or molecular docking to correlate substituent effects with activity (e.g., methoxy positioning impacts receptor selectivity, as in ).
- Control Experiments : Replicate studies using standardized cell lines (e.g., HEK293 for receptor binding) and validate via orthogonal methods (SPR for binding kinetics).
Q. What in silico strategies can predict the interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding to dopamine D₄ receptors (see for analogous benzamide ligands).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors at the amide group) using MOE or Phase.
Q. How can multi-step synthesis of this compound be optimized for high purity and scalability?
- Methodological Answer :
- Stepwise Monitoring : Use inline FTIR or LC-MS to track intermediates (e.g., nitro-to-amine reduction).
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) for intermediates.
- Scale-Up : Optimize exothermic reactions via controlled addition (e.g., syringe pumps for acyl chloride addition).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
